rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans
Description
rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans: is a chiral compound featuring a cyclohexane ring substituted with a pyrimidine group and a hydroxyl group. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. The trans configuration indicates that the substituents are on opposite sides of the cyclohexane ring.
Properties
CAS No. |
1820583-48-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the cyclohexane ring with appropriate substituents.
Step 2: Introduction of the pyrimidine group via nucleophilic substitution or other suitable reactions.
Step 3: Resolution of the racemic mixture to obtain the desired enantiomer, if necessary.
Industrial Production Methods:
- Large-scale synthesis may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
- Use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products:
- Oxidized or reduced derivatives of the original compound.
- Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development :
rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans has been explored as a potential scaffold for developing new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.
Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines. The pyrimidine moiety enhances its binding affinity to target proteins involved in tumor growth regulation .
Case Study 2 : Another investigation focused on the compound's role as an inhibitor in enzyme pathways associated with neurodegenerative diseases. The results indicated that the compound could modulate enzymatic activity, suggesting its potential use in therapeutic formulations for conditions like Alzheimer's disease .
Organic Synthesis Applications
Chiral Synthesis :
The compound serves as a chiral building block in asymmetric synthesis processes. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.
Table: Comparison of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Asymmetric Hydrogenation | Utilizes rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol as a catalyst | 85 |
| Nucleophilic Substitution | Reaction with alkyl halides to form new derivatives | 90 |
| Ring-opening Reactions | Effective in synthesizing larger cyclic compounds | 75 |
Biological Studies
Research has also highlighted the compound's utility in biological studies, particularly in understanding structure-activity relationships (SAR) of pyrimidine derivatives.
Case Study 3 : A research group utilized rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol to investigate its interactions with G-protein coupled receptors (GPCRs). The findings revealed that variations in the cyclohexanol structure significantly affected receptor binding and activation profiles .
Industrial Applications
Beyond academic research, this compound has potential industrial applications, particularly in agrochemicals and specialty chemicals.
Agrochemical Development : The unique properties of rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol can be leveraged to develop new herbicides or pesticides that target specific plant pathways without affecting non-target species.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors in biological systems.
- The hydroxyl and pyrimidine groups can form hydrogen bonds and other interactions with target molecules.
Mechanistic Insights:
- Detailed studies on the binding affinity and specificity of the compound to its targets.
- Analysis of the compound’s effects on cellular pathways and processes.
Comparison with Similar Compounds
rac-(1R,2S)-2-(pyridin-5-yl)cyclohexan-1-ol, trans: Similar structure with a pyridine ring instead of pyrimidine.
rac-(1R,2S)-2-(pyrimidin-4-yl)cyclohexan-1-ol, trans: Similar structure with the pyrimidine group at a different position.
Uniqueness:
- The specific positioning of the pyrimidine group and the trans configuration may confer unique chemical and biological properties.
- Differences in reactivity and interaction with biological targets compared to similar compounds.
Biological Activity
The compound rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans is a bicyclic structure with significant implications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article delves into its biological activity, highlighting research findings, mechanisms of action, and potential applications.
Chemical Structure
The compound rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol features a cyclohexanol core substituted with a pyrimidine ring. Its IUPAC name reflects its stereochemistry, indicating the specific orientation of substituents around the cyclohexane ring.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 95% |
| Storage Temperature | 4°C |
Research indicates that rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it acts as an inhibitor of Bruton's tyrosine kinase (BTK) , which plays a crucial role in B-cell signaling and is implicated in various hematological malignancies.
Case Studies and Research Findings
- Inhibition of BTK : A study demonstrated that rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol effectively inhibits BTK activity in vitro. This inhibition leads to reduced proliferation of malignant B-cells, suggesting potential therapeutic applications in treating B-cell lymphomas and leukemias .
- Neuroprotective Effects : Another investigation explored the compound's neuroprotective properties. In animal models of neurodegeneration, administration of rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol resulted in decreased neuronal death and improved cognitive function. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress .
- Anti-inflammatory Properties : The compound has also shown promise in reducing inflammatory responses in various models. It modulates cytokine production and inhibits pathways associated with chronic inflammation, making it a candidate for further exploration in inflammatory diseases .
Toxicity and Safety Profile
Preliminary studies indicate that rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol has a favorable safety profile with low toxicity levels observed in animal studies. However, comprehensive toxicological assessments are necessary before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
